An In-depth Technical Guide to 2-Benzylamino-2-phenylbutanol: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-Benzylamino-2-phenylbutanol: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylamino-2-phenylbutanol is a tertiary amino alcohol of significant interest within the pharmaceutical landscape, primarily recognized for its role as a key intermediate in the synthesis of metabolites of Trimebutine.[1] Trimebutine is a non-competitive antispasmodic agent utilized in the treatment of irritable bowel syndrome and other gastrointestinal disorders. Understanding the chemical characteristics and synthetic pathways of 2-Benzylamino-2-phenylbutanol is therefore crucial for researchers involved in the development and analysis of Trimebutine and its metabolic fate.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and plausible synthetic routes for 2-Benzylamino-2-phenylbutanol. In the absence of extensive publicly available experimental data, this guide leverages established principles of organic chemistry and spectroscopy to offer expert insights into its characterization and handling.
Chemical Structure and Physicochemical Properties
2-Benzylamino-2-phenylbutanol, with the CAS Number 1178412-63-9, possesses a chemical structure characterized by a butanol backbone substituted with both a phenyl and a benzylamino group at the C2 position.[1] This structure imparts a chiral center at C2, meaning the molecule can exist as a pair of enantiomers.
Caption: Proposed synthetic workflow via reductive amination.
Experimental Protocol (Proposed)
The following protocol is a proposed methodology based on standard reductive amination procedures. [2]Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary to achieve optimal yields and purity.
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Reaction Setup: In a round-bottom flask, dissolve 2-amino-2-phenylbutanol (1 equivalent) in a suitable solvent such as methanol.
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Imine Formation: To the stirred solution, add benzaldehyde (1 equivalent) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the Schiff base (imine) intermediate.
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Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions, maintaining the temperature below 10°C.
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Reaction Completion: After the addition of the reducing agent is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours.
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Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization (Expected)
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-Benzylamino-2-phenylbutanol.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm corresponding to the protons of the two phenyl rings. - Benzyl CH₂: A singlet or a pair of doublets (diastereotopic protons) around δ 3.5-4.0 ppm. - Butanol CH₂ and CH₃: Signals corresponding to the ethyl group (a quartet and a triplet) and the hydroxymethyl group. - OH and NH Protons: Broad singlets that are D₂O exchangeable. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). - C2 Carbon: A signal around δ 60-70 ppm. - Benzyl CH₂ Carbon: A signal around δ 50-55 ppm. - Other Aliphatic Carbons: Signals corresponding to the butanol backbone. |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺ Ion: A prominent peak at m/z 256.17, corresponding to the protonated molecule. - Fragmentation: Expect fragmentation patterns involving the loss of water, the benzyl group, and cleavage of the butanol chain. |
| Infrared (IR) Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹. - C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹. - C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
Application as an Intermediate in Trimebutine Metabolite Synthesis
The primary documented application of 2-Benzylamino-2-phenylbutanol is as an intermediate in the preparation of Trimebutine metabolites. [1]Trimebutine undergoes extensive metabolism in the liver, primarily through N-demethylation and ester hydrolysis. [3] The major metabolites resulting from the cleavage of the ester bond and subsequent N-demethylation include:
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2-(Dimethylamino)-2-phenylbutan-1-ol
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2-(Methylamino)-2-phenylbutan-1-ol
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2-Amino-2-phenylbutan-1-ol
Caption: Relationship of 2-Benzylamino-2-phenylbutanol to Trimebutine metabolism.
2-Benzylamino-2-phenylbutanol serves as a stable, protected precursor to 2-amino-2-phenylbutan-1-ol. The benzyl group can be readily removed through catalytic hydrogenation, providing a clean and efficient method to access this primary amine metabolite for use as an analytical standard or for further pharmacological investigation.
Biological Activity and Future Perspectives
To date, there are no publicly available studies detailing the specific biological activity or mechanism of action of 2-Benzylamino-2-phenylbutanol. Its structural similarity to other pharmacologically active amino alcohols suggests potential for biological activity; however, any such properties would need to be determined through dedicated in vitro and in vivo studies.
The primary value of this compound currently lies in its utility as a synthetic intermediate. Future research could explore its potential as a lead compound in its own right, or the development of other N-substituted analogs to probe structure-activity relationships.
Conclusion
2-Benzylamino-2-phenylbutanol is a valuable chemical entity, primarily due to its role as a precursor in the synthesis of Trimebutine metabolites. While detailed experimental data on the compound itself is scarce, its chemical properties and a plausible synthetic route can be confidently inferred from established chemical principles. This guide provides a solid foundation for researchers and drug development professionals working with this compound, offering insights into its synthesis, characterization, and application. Further research is warranted to fully elucidate its potential biological activities.
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Pharmaffiliates. (n.d.). 2-Benzylamino-2-phenylbutanol. Retrieved from [Link]
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AA Pharma. (n.d.). Trimebutine PM. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
